molecular formula C20H17ClN2O3 B6049729 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone

2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone

Cat. No. B6049729
M. Wt: 368.8 g/mol
InChI Key: UQZRODUAHYUIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHM-1 belongs to the class of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, a key enzyme involved in DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the anticancer activity of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to possess other biological activities, including anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is its potent anticancer activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

Future research on 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone should focus on elucidating its mechanism of action, as well as its potential therapeutic applications in other disease conditions, such as diabetes and inflammation. In addition, efforts should be made to improve the solubility and bioavailability of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, which may enhance its potential as a therapeutic agent. Finally, more studies are needed to evaluate the safety and toxicity of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone in animal models and humans.

Synthesis Methods

The synthesis of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone involves the reaction of 3-chloroaniline with 4-morpholinecarboxaldehyde in the presence of a catalyst, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

2-(3-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-13-4-3-5-14(12-13)22-17-18(23-8-10-26-11-9-23)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,22H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZRODUAHYUIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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